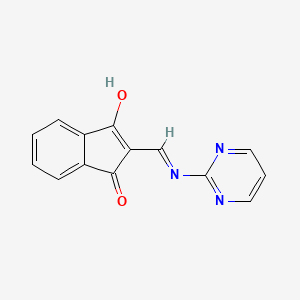

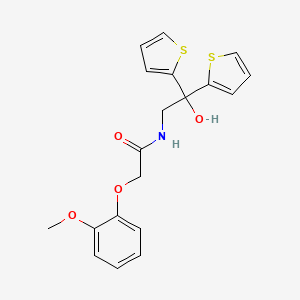

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions .Molecular Structure Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Chemical Reactions Analysis

Indane-1,3-dione is extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to "2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione". For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinones resulted in the formation of fused heterocyclic compounds, indicating a pathway for generating polyfunctional heterocyclic compounds via indene-1,3-diones (Hassaneen et al., 2003). This study highlights the versatility of indane-1,3-dione derivatives in synthesizing complex heterocyclic structures, which could have various applications in material science and organic chemistry.

Photophysical Properties and Applications

The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been investigated, demonstrating their potential as pH-sensing materials due to their solid-state fluorescence and solvatochromic behavior (Yan et al., 2017). These findings suggest the application of such derivatives in developing novel optical sensors and materials for electronics and photonics.

Antimicrobial and Anti-inflammatory Activities

Research has also been conducted on the antimicrobial and anti-inflammatory activities of pyrimidine derivatives, including those derived from indane-1,3-dione. A study synthesized and characterized Mn(II), Co(II), Ni(II), and Zn(II) complexes of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, showing potential antimicrobial activities (Chioma et al., 2018). This indicates the potential of such compounds in pharmaceutical research and development for new antimicrobial agents.

Piezochromic and Acidochromic Materials

The exploration of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals their utility as piezochromic and acidochromic materials. These compounds exhibit reversible color changes under different stimuli, suggesting applications in smart materials and sensors (Lei et al., 2016).

Propriétés

IUPAC Name |

3-hydroxy-2-[(E)-pyrimidin-2-yliminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-12-9-4-1-2-5-10(9)13(19)11(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVOZLREOEKHJ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198804 |

Source

|

| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-09-8 |

Source

|

| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2756833.png)

![N'-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2756835.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)

![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)

![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)

![(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2756848.png)

![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)

![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)